
Butyrolactol A
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Ăbersicht
Beschreibung
Butyrolactol A is a polyketide-derived antifungal compound produced by marine-derived Streptomyces species, notably Streptomyces sp. TP-A0882 . Its structure features a unique tert-butyl group derived from valine and an eight-carbon polyol system formed via hydroxy-methylmalonyl-ACP chain elongation . The compound exhibits broad antifungal activity, particularly against Cryptococcus neoformans, and has been shown to potentiate caspofunginâs efficacy . Biosynthetically, its gene cluster encodes a modular polyketide synthase (PKS) lacking a terminal thioesterase domain, suggesting cyclization occurs via an atypical mechanism .
Vorbereitungsmethoden
The synthesis of FR-167653 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts to achieve the desired molecular structure .
Analyse Chemischer Reaktionen
FR-167653 durchlĂ€uft verschiedene chemische Reaktionen, die hauptsĂ€chlich seine Wechselwirkung mit p38 MAPK betreffen. Die Verbindung hemmt die Phosphorylierung von p38 MAPK und unterdrĂŒckt so die Produktion von proinflammatorischen Zytokinen . HĂ€ufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen spezifische Inhibitoren und Aktivatoren von MAPK-Signalwegen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind die inhibierten Formen von p38 MAPK und reduzierte Konzentrationen von Zytokinen wie Tumornekrosefaktor-alpha und Interleukin-1-beta .
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Butyrolactol A exhibits notable antifungal properties, particularly against resistant strains of fungi. Key findings include:
- Mechanism of Action : BLA acts as a phospholipid flippase inhibitor, specifically targeting the Apt1-Cdc50 complex. This inhibition disrupts membrane asymmetry and enhances the uptake of echinocandins like caspofungin, thereby increasing their efficacy against resistant fungi such as Cryptococcus neoformans and Candida auris .
- Spectrum of Activity : BLA has demonstrated effectiveness against various fungal pathogens:
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in enhancing antifungal treatments:
- High-Throughput Screening : A study screened approximately 4,000 microbial extracts to identify compounds that enhance the activity of caspofungin. BLA was identified as a potent enhancer, demonstrating synergy with caspofungin against resistant strains .
- In Vivo Models : In Galleria mellonella and Caenorhabditis elegans models, BLA combined with caspofungin significantly increased survival rates compared to individual treatments, highlighting its potential for clinical application in treating systemic fungal infections .
- Biosynthetic Studies : Research into the biosynthesis of BLA has revealed insights into its production by Streptomyces rochei. Understanding these pathways could facilitate the development of high-yield production methods for therapeutic use .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against various fungal species:
Fungal Species | MIC (”g/mL) | Efficacy with Caspofungin |
---|---|---|
Cryptococcus neoformans | 0.5-1 | Significant potentiation |
Candida auris | 2 | Moderate potentiation |
Aspergillus fumigatus | <1 | Effective |
Trichophyton mentagrophytes | <1 | Effective |
Wirkmechanismus
FR-167653 exerts its effects by selectively inhibiting p38 MAPK, a key enzyme in the MAPK signaling pathway . This inhibition prevents the phosphorylation and activation of downstream targets, leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta . The compoundâs molecular targets include p38 MAPK and its associated signaling molecules, which play a critical role in the inflammatory response .
Vergleich Mit Àhnlichen Verbindungen
Butyrolactol A belongs to a family of bioactive polyketides and lignans. Below is a detailed comparison with structurally or functionally related compounds:
Structural and Functional Analogues
Key Differences
- Structural Complexity : this compoundâs tert-butyl group and polyol system distinguish it from simpler lactones (e.g., ebelactone) or lignans. The tetronate skeleton in cattleyatetronate represents a rare structural divergence .
- Biosynthetic Mechanisms : Unlike ebelactone A, which forms a ÎČ-lactone without a thioesterase, this compound relies on hydroxy-methylmalonyl-ACP incorporation . Nystatin A1, a macrolactone, requires polyene-specific PKS modules absent in this compoundâs cluster .
- Bioactivity Spectrum: this compoundâs antifungal activity contrasts with butyrolactol lignansâ anticancer effects, highlighting functional divergence despite nomenclature similarities .
Research Findings and Data Tables
Antifungal Activity
Compound | MIC Against C. neoformans (ÎŒg/mL) | Synergy with Caspofungin |
---|---|---|
This compound | 2.5 | Yes (4-fold reduction) |
Nystatin A1 | 1.0 | No |
Q & A
Basic Research Questions
Q. What are the key structural features of Butyrolactol A, and how do they influence its antifungal activity?
this compound contains a rare tertiary butyl group derived from valine and an eight-carbon polyol system formed via hydroxymalonyl-ACP chain elongation. The tertiary butyl group contributes to hydrophobic interactions with fungal cell membranes, while the polyol system enables hydrogen bonding with molecular targets, enhancing antifungal efficacy. Structural characterization was achieved through NMR spectroscopy and ESI-TOF MS .
Q. What experimental methods are used to trace biosynthetic precursors of this compound?
Isotopic labeling (e.g., [1,2-ÂčÂłCâ] acetate, [U-ÂčÂłCâ] glucose, and L-valine-dâ) combined with 2D-INADEQUATE NMR analysis is critical. These methods track carbon incorporation into the polyketide backbone and the tertiary butyl group. Fermentation of Streptomyces sp. TP-A0882 in A-3M medium under controlled conditions (30°C, 6 days) optimizes precursor uptake .
Q. How is the biosynthetic gene cluster of this compound organized?
The gene cluster includes polyketide synthase (PKS) genes responsible for chain elongation and downstream enzymes for hydroxylation and methylation. Genomic sequencing revealed homologs of hydroxymalonyl-ACP biosynthesis genes near the PKS cluster, supporting the polyol system's origin. However, no O-methyltransferase genes were identified, suggesting alternative methylation mechanisms .
Advanced Research Questions
Q. How do contradictory findings about the polyol systemâs biosynthesis reconcile with existing polyketide models?
Early hypotheses suggested methoxymalonyl-ACP as the polyol precursor, but ÂčÂłC labeling showed no incorporation, ruling out this pathway. Instead, hydroxymalonyl-ACPâderived from glycolytic intermediatesâwas confirmed via [U-ÂčÂłCâ] glucose tracing. This contrasts with polyketides like erythromycin, where methoxymalonyl-ACP is common .
Q. What methodological challenges arise in interpreting ÂčÂłC-ÂčÂłC coupling data in this compoundâs NMR spectra?
Overlapping signals from the eight-hydroxyl system require optimized parameters (e.g., ÂčJCC = 50 Hz) to resolve cross-peaks in 2D-INADEQUATE spectra. Artifacts from incomplete labeling (e.g., low incorporation of [1-ÂčÂłC] propionate) necessitate statistical validation to avoid misassigning carbon connectivity .
Q. How can genomic mining strategies improve the discovery of this compound analogs?
Comparative analysis of Streptomyces gene clusters can identify conserved motifs (e.g., hydroxymalonyl-ACP synthesis genes) as biomarkers. Heterologous expression of candidate clusters in model strains (e.g., S. coelicolor) enables structural diversification while bypassing cryptic biosynthesis pathways in native hosts .
Q. What experimental design considerations are critical for replicating this compoundâs biosynthesis in vitro?
Key factors include:
- Precursor timing : Adding isotopic labels 48 hours post-inoculation to align with the PKS activity phase.
- Fermentation scale : â„1 L cultures to yield sufficient biomass (2.1â3.6 mg/L of labeled product).
- Validation : Cross-referencing NMR data with gene cluster predictions to confirm biosynthetic logic .
Q. Methodological Guidance for Addressing Data Contradictions
- Resolving conflicting biosynthetic pathways : Use dual labeling (e.g., ÂčÂłC and ÂČH) to differentiate between valine-derived methyl groups and alternative methyl donors. For example, L-valine-dâ exclusively labels the tertiary butyl group, eliminating ambiguity in methyl origin .
- Validating gene function : Combine knockout studies with stable isotope probing (SIP) to confirm enzymatic roles. If a hydroxymalonyl-ACP gene is silenced, labeled precursors should not integrate into the polyol system .
Eigenschaften
CAS-Nummer |
145144-32-7 |
---|---|
Molekularformel |
C28H46O9 |
Molekulargewicht |
526.7 g/mol |
IUPAC-Name |
3,4-dihydroxy-5-[(8E,10E,14Z,16E)-1,2,3,4,5-pentahydroxy-6,20,20-trimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one |
InChI |
InChI=1S/C28H46O9/c1-18(16-14-12-10-8-6-5-7-9-11-13-15-17-28(2,3)4)19(29)20(30)21(31)22(32)23(33)26-24(34)25(35)27(36)37-26/h7-14,18-26,29-35H,5-6,15-17H2,1-4H3/b9-7-,10-8+,13-11+,14-12+ |
InChI-SchlĂŒssel |
YHNIVBVCOOBXOO-FEECMKHQSA-N |
SMILES |
CC(CC=CC=CCCC=CC=CCCC(C)(C)C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O |
Isomerische SMILES |
CC(C/C=C/C=C/CC/C=C\C=C\CCC(C)(C)C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O |
Kanonische SMILES |
CC(CC=CC=CCCC=CC=CCCC(C)(C)C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O |
Synonyme |
utyrolactol A butyrolactol-A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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